molecular formula C15H26LuO7 B8218152 CID 71311343

CID 71311343

Cat. No.: B8218152
M. Wt: 493.33 g/mol
InChI Key: CIQHOJLOKQPOPH-BENCABAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71311343 is a chemical compound structurally characterized by a benzothiophene core, as inferred from its mass spectrum and chromatographic profile in Figure 1 (). The compound’s GC-MS profile suggests moderate volatility, and its vacuum distillation fractions indicate a purity-dependent distribution pattern ().

Properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;(E)-4-hydroxypent-3-en-2-one;lutetium;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Lu.H2O/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;;1H2/b4-3+;2*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHOJLOKQPOPH-BENCABAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Lu]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Lu]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26LuO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CID 71311343 belongs to a class of brominated aromatic heterocycles. Below is a comparative analysis with three structurally related compounds:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Property This compound (Inferred) 7-Bromobenzo[b]thiophene-2-carboxylic acid (CID 737737) 6-Bromo-1H-indole-2-carboxylic acid (CID 252137) Oscillatoxin D (CID 101283546)
Molecular Formula C₉H₅BrO₂S (assumed) C₉H₅BrO₂S C₉H₆BrNO₂ C₃₂H₄₈O₈
Molecular Weight ~257 g/mol 257.10 g/mol 240.05 g/mol 584.71 g/mol
Key Functional Groups Bromine, carboxylic acid, thiophene Bromine, carboxylic acid, thiophene Bromine, indole, carboxylic acid Macrocyclic lactone, hydroxyl groups
Bioactivity Likely CYP1A2 inhibition* CYP1A2 inhibitor CYP1A2 inhibitor Cytotoxic marine toxin
BBB Permeability Probable (based on analogs) High High Low (due to size)
Solubility Moderate (predicted) 0.052 mg/mL 0.052 mg/mL Insoluble in water

*Inferred from structural analogs with shared bromine and aromatic systems, which are known to interact with CYP enzymes .

Key Findings:

Structural Similarities :

  • This compound shares a brominated aromatic core with CID 737737 and CID 252137, suggesting comparable electronic properties and reactivity.
  • Unlike oscillatoxin derivatives (e.g., CID 101283546), this compound lacks macrocyclic or polyketide motifs, resulting in lower molecular weight and higher predicted bioavailability .

Functional Divergence: While this compound and CID 737737 both possess a thiophene ring, the latter’s carboxylic acid group enhances solubility and enzyme-binding affinity .

Biological Activity :

  • Brominated benzothiophenes (e.g., CID 737737) and indoles (e.g., CID 252137) are potent CYP1A2 inhibitors, a trait likely shared by this compound due to structural homology .
  • Oscillatoxin D (CID 101283546) exhibits marine toxin activity, a property absent in simpler aromatic systems like this compound .

Q & A

Q. How can interdisciplinary collaboration enhance the methodological rigor of research on this compound?

  • Methodological Answer : Partner with computational chemists for predictive modeling, pharmacologists for in vivo validation, and statisticians for robust data analysis. Establish shared protocols for data exchange (e.g., FAIR principles) and co-author preprints to solicit peer feedback early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.